2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate
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Overview
Description
2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes methoxy, trimethoxybenzoyl, and chlorobenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenyl 2-chlorobenzoate with 3,4,5-trimethoxybenzoyl hydrazine under specific conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the hydrazone moiety can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trimethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3,4-dichlorobenzoate
- 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26ClN3O8 |
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Molecular Weight |
556.0 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C27H26ClN3O8/c1-35-21-11-16(9-10-20(21)39-27(34)18-7-5-6-8-19(18)28)14-30-31-24(32)15-29-26(33)17-12-22(36-2)25(38-4)23(13-17)37-3/h5-14H,15H2,1-4H3,(H,29,33)(H,31,32)/b30-14+ |
InChI Key |
FIACOPZUZKGFMP-AMVVHIIESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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